molecular formula C19H20N2O3 B2374021 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone CAS No. 104099-23-2

2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone

Cat. No.: B2374021
CAS No.: 104099-23-2
M. Wt: 324.38
InChI Key: ILKGRLVPUYAVOW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a 2,3-dihydro-1,4-benzodioxin core linked to a 4-phenylpiperazine moiety through a methanone bridge. Its unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone is unique due to its specific combination of a benzodioxin core and a phenylpiperazine moiety, which allows it to interact with a distinct set of biological targets. This makes it a valuable compound for developing new therapeutic agents and understanding complex biological processes .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(18-14-23-16-8-4-5-9-17(16)24-18)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h1-9,18H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKGRLVPUYAVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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